

# An In-depth Technical Guide to Quercetin: Molecular Structure and Properties

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## Compound of Interest

Compound Name: Dimotapp

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This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Quercetin, a prominent flavonoid of significant interest in the fields of nutrition, pharmacology, and drug development.

## Introduction

Quercetin, a member of the flavonol class of flavonoids, is a polyphenolic compound ubiquitously found in a wide array of fruits, vegetables, and grains.<sup>[1][2][3]</sup> Its name is derived from Quercetum (oak forest).<sup>[2]</sup> Recognized for its potent antioxidant and anti-inflammatory properties, Quercetin is the subject of extensive research to elucidate its therapeutic potential.<sup>[1][4]</sup> This document serves as a detailed resource on its fundamental chemical and physical characteristics.

## Molecular Structure

Quercetin is a pentahydroxyflavone, characterized by a C6-C3-C6 backbone, which consists of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).<sup>[3]</sup> The five hydroxyl groups are located at the 3, 5, 7, 3', and 4' positions, and their placement is crucial to its biological activity.

The systematic IUPAC name for Quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one.<sup>[1][2]</sup>

## Physicochemical Properties

A thorough understanding of Quercetin's physicochemical properties is essential for its application in research and drug development, particularly concerning its formulation and bioavailability.

The fundamental identifiers and structural properties of Quercetin are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub>	[1][5]
Molecular Weight	302.24 g/mol	[5][6][7]
Appearance	Yellow crystalline powder	[2][6]
Canonical SMILES	<chem>C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O</chem>	[1][8]
InChIKey	REFJWTPEDVJJIY-UHFFFAOYSA-N	[1][5]
PubChem CID	5280343	[1]
CAS Number	117-39-5	[1][5]

Quercetin's thermal stability and solubility are critical parameters for its handling, storage, and formulation.

Property	Value	Source(s)
Melting Point	316 °C (601 °F; 589 K)	[2][6]
Boiling Point	363.28 °C (estimated)	[6]
Water Solubility	Practically insoluble (~0.409 mg/L at 25°C)	[2][6][9]
Solubility in other solvents	Soluble in aqueous alkaline solutions and organic solvents like ethanol and DMSO.	[2][7]

The low aqueous solubility of Quercetin is a primary factor contributing to its limited bioavailability.[6]

The lipophilicity and other molecular descriptors of Quercetin influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source(s)
logP (Octanol-Water Partition Coefficient)	1.81 - 3.45	[9][10]
Topological Polar Surface Area (TPSA)	127.45 - 131.36 Å²	[9][10][11]
Hydrogen Bond Donors	5	[9][10]
Hydrogen Bond Acceptors	7	[9]
Rotatable Bond Count	1	[9][10]
pKa (Strongest Acidic)	6.38	[9]

## Experimental Protocols

The Shake-Flask method is a classical approach to experimentally determine the logP of a compound.

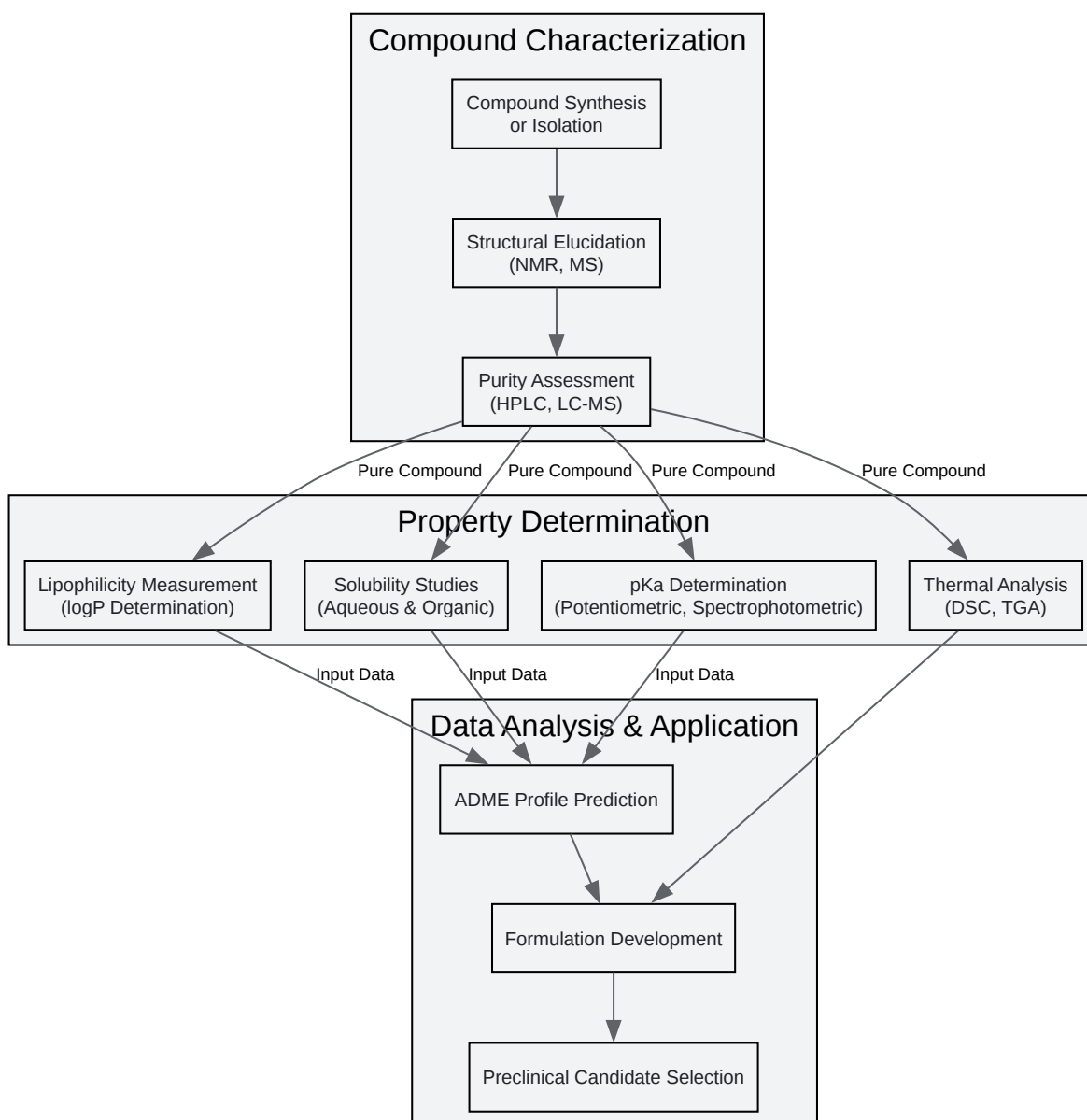
#### Methodology:

- **Preparation:** A standard solution of Quercetin is prepared in a biphasic system consisting of n-octanol and a suitable buffer (e.g., phosphate buffer at pH 7.4), both of which have been pre-saturated with the other phase.
- **Equilibration:** The mixture is agitated vigorously for a predetermined period to facilitate the partitioning of Quercetin between the aqueous and organic phases until equilibrium is achieved.
- **Phase Separation:** The mixture is then centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.
- **Quantification:** The concentration of Quercetin in each phase is accurately determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of Quercetin in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## Logical Relationships and Workflows

The following diagram illustrates the logical workflow for assessing the physicochemical properties of a compound like Quercetin, which is fundamental in the early stages of drug discovery and development.

## Physicochemical Property Assessment Workflow

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Caption: Workflow for Physicochemical Profiling of a Drug Candidate.

This guide provides foundational knowledge on the molecular structure and properties of Quercetin. A comprehensive understanding of these characteristics is paramount for researchers and scientists working towards harnessing its full therapeutic potential.

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